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molecular formula C11H11NO B8548426 3,6-dimethyl-1H-indole-5-carbaldehyde

3,6-dimethyl-1H-indole-5-carbaldehyde

Cat. No. B8548426
M. Wt: 173.21 g/mol
InChI Key: IIQJUCKIXSXIBD-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

tert-Butyl lithium (16.7 mL, 28.3 mmol, 1.7 M in pentanes) was added to a dry ether (20 mL) solution of 5-bromo-3,6-dimethyl-1H-indole (1.27 g, 5.67 mmol) at −78° C. under Argon. The mixture was stirred at 0° C. for 30 min then cooled to −78° C. DMF (18 mL) was added and the mixture was stirred at 0° C. for 1 h. The reaction was quenched with cold, saturated NH4Cl solution at −78° C. The mixture was diluted with ether and hexane, washed with brine, dried and evaporated. Crystallization from a CH2Cl2/hexane mixture afforded the title compound (810 mg 82%). 1H NMR (300 MHz, CDCl3) 10.29 (s, 1H), 8.06 (s, 1H), 8.00 (s, br, 1H), 7.15 (1s, 1H), 6.97 (s, 1H), 2.76 (s, 3H), 2.36 (s, 3H).
Quantity
16.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.CC[O:8][CH2:9][CH3:10].Br[C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:20]=1C)[NH:17][CH:16]=[C:15]2[CH3:22]>CN(C=O)C>[CH3:22][C:15]1[C:14]2[C:18](=[CH:19][C:20]([CH3:12])=[C:10]([CH:9]=[O:8])[CH:13]=2)[NH:17][CH:16]=1

Inputs

Step One
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
1.27 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1C)C
Step Two
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with cold, saturated NH4Cl solution at −78° C
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether and hexane
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization from a CH2Cl2/hexane mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CNC2=CC(=C(C=C12)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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